molecular formula C21H34B2O4 B14130365 4,4,5,5-tetramethyl-2-[3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane

4,4,5,5-tetramethyl-2-[3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane

Cat. No.: B14130365
M. Wt: 372.1 g/mol
InChI Key: IWXBLTSKHMQJRO-UHFFFAOYSA-N
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Description

4,4,5,5-tetramethyl-2-[3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of two dioxaborolane groups, which are cyclic boronic esters, and a phenyl group attached to a propyl chain. The compound is known for its stability and reactivity, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-tetramethyl-2-[3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane typically involves the reaction of a phenylpropyl halide with a boronic ester. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. Additionally, purification techniques like recrystallization and column chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-[3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

4,4,5,5-tetramethyl-2-[3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-[3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecules. The boronic ester groups can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as in the design of sensors and drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,5,5-tetramethyl-2-[3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane is unique due to its dual dioxaborolane groups, which enhance its reactivity and stability. This makes it particularly useful in complex organic syntheses and advanced material applications .

Properties

Molecular Formula

C21H34B2O4

Molecular Weight

372.1 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[3-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C21H34B2O4/c1-18(2)19(3,4)25-22(24-18)17(15-14-16-12-10-9-11-13-16)23-26-20(5,6)21(7,8)27-23/h9-13,17H,14-15H2,1-8H3

InChI Key

IWXBLTSKHMQJRO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)CCC3=CC=CC=C3

Origin of Product

United States

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